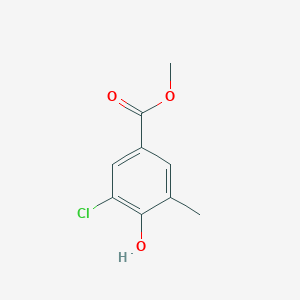
1,5-Dichloro-2,4-bis(methylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,5-dichloro-2,4-bis(methylthio)- is an organic compound with the molecular formula C8H8Cl2S2 It is characterized by the presence of two chlorine atoms and two methylthio groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,5-dichloro-2,4-bis(methylthio)- typically involves the chlorination of a suitable benzene derivative followed by the introduction of methylthio groups. One common method is the reaction of 1,5-dichloro-2,4-dinitrobenzene with sodium methylthiolate under controlled conditions to replace the nitro groups with methylthio groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and thiolation processes, utilizing advanced techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Types of Reactions:
Oxidation: Benzene, 1,5-dichloro-2,4-bis(methylthio)- can undergo oxidation reactions, where the methylthio groups are converted to sulfoxides or sulfones.
Reduction: Reduction reactions may target the chlorine atoms or the benzene ring itself, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced benzene derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Benzene, 1,5-dichloro-2,4-bis(methylthio)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, 1,5-dichloro-2,4-bis(methylthio)- exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine and methylthio groups can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
- Benzene, 1,5-dichloro-2,4-bis(methylsulfinyl)-
- Benzene, 1,4-dichloro-
- Benzene, 1,2-bis(chloromethyl)-
Comparison: Benzene, 1,5-dichloro-2,4-bis(methylthio)- is unique due to the specific positioning of its chlorine and methylthio groups, which confer distinct chemical properties. Compared to its analogs, it may exhibit different reactivity patterns and applications. For instance, the sulfinyl derivative may have different oxidation states and reactivity compared to the methylthio compound.
Properties
CAS No. |
78176-67-7 |
|---|---|
Molecular Formula |
C8H8Cl2S2 |
Molecular Weight |
239.2 g/mol |
IUPAC Name |
1,5-dichloro-2,4-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C8H8Cl2S2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3 |
InChI Key |
CDUKUDGLQKXDTM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1Cl)Cl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















